molecular formula C9H16N4O B11730323 4-amino-N,N-dimethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide

4-amino-N,N-dimethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B11730323
M. Wt: 196.25 g/mol
InChI Key: MUZYWORBPBYDPR-UHFFFAOYSA-N
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Description

4-amino-N,N-dimethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide is a synthetic organic compound belonging to the pyrazole family This compound is characterized by its unique structure, which includes an amino group, a dimethyl group, and a carboxamide group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N,N-dimethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated pyrazole derivative.

    Dimethylation: The dimethylation of the nitrogen atom is usually carried out using methylating agents such as methyl iodide or dimethyl sulfate.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-amino-N,N-dimethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated derivatives, nucleophiles such as amines or alcohols, solvent systems like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

4-amino-N,N-dimethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide has found applications in several scientific research areas:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, analgesic, and anticancer properties.

    Biology: It is used in biochemical assays to study enzyme interactions and cellular pathways.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Industry: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 4-amino-N,N-dimethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to the inhibition or activation of specific biochemical processes, contributing to its observed effects in medicinal and biological applications.

Comparison with Similar Compounds

Similar Compounds

    4-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxamide: Lacks the dimethyl group, which may affect its biological activity and chemical properties.

    N,N-dimethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide:

    4-amino-N,N-dimethyl-1H-pyrazole-5-carboxamide: Lacks the propan-2-yl group, which may alter its steric and electronic properties.

Uniqueness

4-amino-N,N-dimethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide is unique due to the presence of all three functional groups (amino, dimethyl, and carboxamide) attached to the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

4-amino-N,N-dimethyl-2-propan-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C9H16N4O/c1-6(2)13-8(7(10)5-11-13)9(14)12(3)4/h5-6H,10H2,1-4H3

InChI Key

MUZYWORBPBYDPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(C=N1)N)C(=O)N(C)C

Origin of Product

United States

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